molecular formula C20H24N2O3 B10841588 2-benzyl-N1-hydroxy-N3-(4-phenylbutyl)malonamide

2-benzyl-N1-hydroxy-N3-(4-phenylbutyl)malonamide

Cat. No. B10841588
M. Wt: 340.4 g/mol
InChI Key: WBIXUIDQAJRMSZ-UHFFFAOYSA-N
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Description

2-benzyl-N1-hydroxy-N3-(4-phenylbutyl)malonamide is a small molecular drug known for its potential therapeutic applications. It is a compound with a complex structure, consisting of a benzyl group, a hydroxy group, and a phenylbutyl group attached to a malonamide core. This compound has been investigated for its potential use in various medical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-N1-hydroxy-N3-(4-phenylbutyl)malonamide typically involves multiple steps, starting with the preparation of the malonamide core. The benzyl and phenylbutyl groups are then introduced through a series of reactions, including nucleophilic substitution and condensation reactions. The hydroxy group is usually added through a hydroxylation reaction .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often used to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-benzyl-N1-hydroxy-N3-(4-phenylbutyl)malonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the ketone yields the original hydroxy compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-benzyl-N1-hydroxy-N3-(4-phenylbutyl)malonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The compound’s molecular targets include enzymes involved in amino acid metabolism and protein synthesis .

Comparison with Similar Compounds

2-benzyl-N1-hydroxy-N3-(4-phenylbutyl)malonamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their core functional groups, which can lead to variations in their chemical properties and biological activities.

properties

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

2-benzyl-N-hydroxy-N'-(4-phenylbutyl)propanediamide

InChI

InChI=1S/C20H24N2O3/c23-19(21-14-8-7-11-16-9-3-1-4-10-16)18(20(24)22-25)15-17-12-5-2-6-13-17/h1-6,9-10,12-13,18,25H,7-8,11,14-15H2,(H,21,23)(H,22,24)

InChI Key

WBIXUIDQAJRMSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCNC(=O)C(CC2=CC=CC=C2)C(=O)NO

Origin of Product

United States

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